3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine
Brand Name: Vulcanchem
CAS No.: 1306739-67-2
VCID: VC2934807
InChI: InChI=1S/C14H18N4/c1-2-5-12(6-3-1)10-18-11-16-17-14(18)13-7-4-8-15-9-13/h1-3,5-6,11,13,15H,4,7-10H2
SMILES: C1CC(CNC1)C2=NN=CN2CC3=CC=CC=C3
Molecular Formula: C14H18N4
Molecular Weight: 242.32 g/mol

3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine

CAS No.: 1306739-67-2

Cat. No.: VC2934807

Molecular Formula: C14H18N4

Molecular Weight: 242.32 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine - 1306739-67-2

Specification

CAS No. 1306739-67-2
Molecular Formula C14H18N4
Molecular Weight 242.32 g/mol
IUPAC Name 3-(4-benzyl-1,2,4-triazol-3-yl)piperidine
Standard InChI InChI=1S/C14H18N4/c1-2-5-12(6-3-1)10-18-11-16-17-14(18)13-7-4-8-15-9-13/h1-3,5-6,11,13,15H,4,7-10H2
Standard InChI Key RRPXSQBSDYMACQ-UHFFFAOYSA-N
SMILES C1CC(CNC1)C2=NN=CN2CC3=CC=CC=C3
Canonical SMILES C1CC(CNC1)C2=NN=CN2CC3=CC=CC=C3

Introduction

Structural Features and Chemical Properties

Molecular Structure

3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine features three key structural components:

  • A 1,2,4-triazole heterocyclic core, which provides key nitrogen atoms for potential hydrogen bonding and metal coordination

  • A benzyl substituent at the 4-position of the triazole ring, contributing hydrophobic character and potential π-π interactions

  • A piperidine ring directly attached to the 3-position of the triazole, offering a basic nitrogen and conformational flexibility

The combination of these structural elements creates a molecule with both hydrophilic and hydrophobic regions, potentially enabling interactions with diverse biological targets.

Property3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine (estimated)2-{[3-(4-benzyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]methyl}pyridine3-[(4-benzyl-4H-1,2,4-triazol-3-yl)methyl]-1-(3,5-dimethyl-1,2-oxazole-4-sulfonyl)piperidine
Molecular FormulaC14H18N4C20H23N5C20H25N5O3S
Molecular Weight~242-245 g/mol333.43 g/mol415.51 g/mol
LogP~1.7-2.01.86511.7164
LogD~1.5-1.81.63161.7164
Hydrogen Bond Acceptors449
Polar Surface Area~40-45 Ų37.532 Ų78.982 Ų

The estimated properties suggest that 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine would have moderate lipophilicity (LogP ~1.7-2.0), making it potentially suitable for oral absorption while maintaining sufficient water solubility . The presence of hydrogen bond acceptors and a moderate polar surface area indicates potential for interactions with biological targets.

Synthesis Methods

General Approaches to Triazole Synthesis

The synthesis of 1,2,4-triazole derivatives typically follows several established routes, which could be adapted for the preparation of 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine. Based on synthetic approaches for related compounds, potential methods include:

  • Cyclization of acylhydrazines with appropriate nitrogen-containing compounds

  • Reaction of hydrazides with orthoesters or imidates

  • Cycloaddition reactions involving azides and suitable dipolarophiles

  • Transformation of other heterocyclic systems

Purification and Characterization

The purification of triazole derivatives like 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine typically involves:

  • Chromatographic techniques (column chromatography, preparative HPLC)

  • Recrystallization from appropriate solvent systems

  • Extraction methods exploiting the compound's acid-base properties

Characterization would likely involve spectroscopic methods including:

  • NMR spectroscopy (1H, 13C, potentially 15N)

  • Mass spectrometry

  • Infrared spectroscopy

  • X-ray crystallography (if crystals can be obtained)

Comparative Analysis with Related Compounds

Structural Comparison

The following table compares 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine with structurally related compounds mentioned in the search results:

CompoundKey Structural FeaturesDifferences from Target CompoundReference
3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine1,2,4-triazole with benzyl at 4-position and piperidine at 3-positionTarget compound-
2-{[3-(4-benzyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]methyl}pyridine1,2,4-triazole with benzyl at 4-position, piperidine at 3-position, pyridylmethyl on piperidine NAdditional pyridylmethyl substituent on piperidine nitrogen
3-[(4-benzyl-4H-1,2,4-triazol-3-yl)methyl]-1-(3,5-dimethyl-1,2-oxazole-4-sulfonyl)piperidine1,2,4-triazole with benzyl at 4-position, methylene linker to piperidine, oxazole sulfonyl groupMethylene linker between triazole and piperidine; oxazole sulfonyl substituent
4-Benzyl-1-[3-(5-methyl-2H- triazol-3-ylsulfanyl)-propyl]-piperidine1,2,4-triazole with methyl at 5-position, sulfanylpropyl linker to piperidine, benzyl on piperidineBenzyl on piperidine instead of triazole; sulfanylpropyl linker; methyl instead of benzyl on triazole

This comparison illustrates the structural diversity within this compound class and highlights the specific features that distinguish our target compound.

Property Comparison

The following table compares the physicochemical properties of these related compounds:

PropertyTarget Compound (estimated)Compound from Compound from Compound from
Molecular Weight~242-245 g/mol333.43 g/mol415.51 g/mol330.5 g/mol
LogP~1.7-2.01.86511.7164Not specified
Polar Surface Area~40-45 Ų37.532 Ų78.982 ŲNot specified
H-Bond Acceptors449Not specified

Analytical Methods for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H-NMR spectrum of 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine would likely show characteristic signals including:

  • A singlet around 4.5-5.5 ppm for the benzyl CH2 group

  • Multiple signals between 7.0-7.5 ppm for the aromatic protons of the benzyl group

  • Complex multiplets between 1.5-3.5 ppm for the piperidine ring protons

  • A potential broad signal for the NH of the piperidine (if unsubstituted)

13C-NMR would show distinctive signals for:

  • The triazole carbon atoms (typically around 140-160 ppm)

  • Aromatic carbons (120-140 ppm)

  • The benzyl CH2 carbon (around 40-50 ppm)

  • Piperidine carbon atoms (20-60 ppm)

Mass Spectrometry

Mass spectrometric analysis would likely show:

  • A molecular ion peak corresponding to the molecular weight (~242-245 m/z)

  • Fragment ions potentially including the benzyl fragment (91 m/z) and fragments resulting from cleavage of the piperidine ring

Infrared Spectroscopy

Expected IR absorption bands would include:

  • C=N stretching of the triazole ring (1600-1650 cm-1)

  • C-H stretching of aromatic and aliphatic groups (2800-3100 cm-1)

  • N-H stretching if the piperidine nitrogen is unsubstituted (3300-3500 cm-1)

  • C=C aromatic stretching (1450-1600 cm-1)

Chromatographic Methods

High-performance liquid chromatography (HPLC) would be valuable for both analysis and purification of 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine. Based on its estimated physicochemical properties, reversed-phase HPLC using C18 columns would likely be effective, with mobile phases consisting of acetonitrile/water or methanol/water gradients, potentially with buffer additives to control ionization of the basic piperidine nitrogen.

Future Research Directions

Synthesis Optimization

Future research could focus on developing efficient synthetic routes to 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine, potentially exploring:

  • One-pot synthesis strategies similar to those described for related compounds: "This study describes a promising one-pot synthesis of [2-(5-benzyl-4-phenyl-4H- triazol-3-thio)-acetyl]-amino acid methyl esters 6a-h and dipeptides 10a-e"

  • Green chemistry approaches minimizing hazardous reagents and solvents

  • Catalytic methods to improve yield and selectivity

Biological Activity Screening

Comprehensive biological evaluation of 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine would be valuable, focusing on:

  • Antimicrobial testing against a range of bacterial and fungal pathogens

  • Evaluation of anti-inflammatory and anticancer potential

  • Assessment of neurological effects due to the piperidine moiety

  • Toxicity profiling to establish safety parameters

Structure-Activity Relationship Studies

Systematic modification of the core structure could provide valuable insights:

  • Varying substituents on the benzyl group to explore electronic and steric effects

  • Introducing functionality to the piperidine nitrogen

  • Exploring isomeric structures with different attachment points

  • Investigating bioisosteric replacements for key structural elements

Computational Studies

Computational approaches could offer valuable insights into:

  • Binding mode prediction with potential biological targets

  • Physicochemical property optimization

  • ADME (absorption, distribution, metabolism, excretion) prediction

  • Quantum mechanical studies of electronic properties

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